2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C17H12ClFN2OS and a molecular weight of 346.81 g/mol . This compound features a combination of a chloro-fluorophenyl group and a phenyl-thiazolyl group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 4-phenyl-2-thiazolamine as the primary starting materials.
Reaction Conditions: The reaction involves the acylation of 2-chloro-6-fluoroaniline with chloroacetyl chloride to form an intermediate.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common solvents used include dichloromethane and ethanol, while catalysts like triethylamine may be employed to facilitate the reaction.
Chemical Reactions Analysis
2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form amines. Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide can be compared with similar compounds such as:
2-(2-chlorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(2-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide: Lacks the chlorine atom, leading to differences in chemical behavior.
2-(2-chloro-6-fluorophenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)acetamide: The presence of a methyl group instead of a phenyl group on the thiazole ring can alter its properties.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-13-7-4-8-14(19)12(13)9-16(22)21-17-20-15(10-23-17)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZYKWOLEVUSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.